molecular formula C23H19N3O9 B6559771 1,4-dimethyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate CAS No. 852366-05-3

1,4-dimethyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate

Cat. No.: B6559771
CAS No.: 852366-05-3
M. Wt: 481.4 g/mol
InChI Key: RVEGCPBYGUBIII-UHFFFAOYSA-N
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Description

1,4-Dimethyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate is a complex heterocyclic compound featuring a benzene dicarboxylate core substituted with a dihydropyridine ring bearing a 3-nitrophenylmethoxy group and an amide linkage. Its structure integrates multiple functional groups:

  • Ester groups: The 1,4-dimethyl dicarboxylate moiety on the benzene ring.
  • Amide linkage: Connects the benzene ring to the dihydropyridine system.
  • Electron-withdrawing substituents: The 3-nitrophenyl group and the 2-oxo group on the dihydropyridine ring, which influence electronic properties and reactivity .

Potential applications include pharmaceutical intermediates or catalysts due to its structural resemblance to bioactive scaffolds .

Properties

IUPAC Name

dimethyl 2-[[1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O9/c1-33-22(29)15-8-9-17(23(30)34-2)19(12-15)24-20(27)18-7-4-10-25(21(18)28)35-13-14-5-3-6-16(11-14)26(31)32/h3-12H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEGCPBYGUBIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1,4-dimethyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate has garnered attention in recent years due to its potential biological activities. This detailed article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The compound can be characterized by the following structural features:

  • Dihydropyridine core : This structure is known for its role in various biological activities.
  • Nitrophenyl group : The presence of a nitrophenyl moiety may contribute to its reactivity and biological interactions.
  • Dicarboxylate functionality : This feature can influence solubility and interaction with biological targets.

Molecular Formula

The molecular formula is C20H22N2O6C_{20}H_{22}N_2O_6, indicating a complex structure that may interact with multiple biological pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor effects. For instance, an analogue demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration. This suggests potential applications in cancer therapy due to its ability to inhibit tumor growth effectively .

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : The compound may act as a selective inhibitor of certain kinases, which are crucial for cell signaling pathways related to growth and proliferation.
  • Cell Cycle Arrest : Evidence suggests that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:

  • Bioavailability : The extent and rate at which the active ingredient or active moiety is absorbed and becomes available at the site of action.
  • Metabolism : The metabolic pathways that process the compound within the body can influence efficacy and safety.

Study 1: Anticancer Efficacy

In a study involving various derivatives of dihydropyridine compounds, it was found that modifications at specific positions significantly enhanced anticancer activity against several cancer cell lines. The study highlighted that introducing a nitrophenyl group improved potency against tumor cells .

Study 2: Selective Kinase Inhibition

Another research focused on the selectivity of kinase inhibitors derived from dihydropyridine structures demonstrated that specific substitutions led to improved selectivity for Met kinase over other kinases. This selectivity is crucial for minimizing side effects while maximizing therapeutic effects .

Data Table

PropertyValue
Molecular FormulaC20H22N2O6C_{20}H_{22}N_2O_6
Antitumor ActivityComplete tumor stasis
MechanismKinase inhibition
BioavailabilityTBD
Metabolic PathwaysTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous molecules (Table 1). Key differentiating factors include substituent effects, molecular weight, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Functional Groups Melting Point (°C) Yield (%)
Target Compound ~500–550* 3-Nitrophenylmethoxy, dihydropyridine-2-oxo, amide Ester, amide, nitro N/A N/A
Ben-1 (5-(Methoxycarbonyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid) 372.34 3-Nitrophenyl, methyl Carboxylic acid, ester, nitro N/A N/A
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) 565.54 4-Nitrophenyl, cyano, phenethyl Ester, nitrile, nitro 243–245 51
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) 550.10 4-Bromophenyl, benzyl, cyano Ester, nitrile, bromo 223–225 61
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) 550.10 4-Nitrophenyl, benzyl, cyano Ester, nitrile, nitro 215–217 55

*Estimated based on structural analogs.

Substituent Effects on Reactivity and Stability

  • Nitro vs.
  • Amide vs. Ester Linkages : The amide group in the target compound may confer greater hydrolytic stability under physiological conditions compared to ester-rich analogs like Ben-1.
  • Dihydropyridine vs. Tetrahydroimidazo-pyridine Cores : The dihydropyridine ring in the target compound lacks the fused imidazole system seen in 1l and 2d, reducing steric hindrance and altering binding affinity in biological systems.

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